3-Methylpyridazin-4-amine
Description
Significance of Pyridazine (B1198779) Scaffolds in Heterocyclic Chemistry
Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a foundational scaffold in the development of a wide array of functional molecules. researchgate.netresearchgate.net Its unique physicochemical properties, including a high dipole moment, weak basicity, and the capacity for robust hydrogen bonding, make it an attractive component in drug design and materials science. nih.gov The pyridazine ring is considered a bioisostere of the phenyl ring, offering a less lipophilic alternative in medicinal chemistry. researchgate.netnih.gov This has led to the incorporation of pyridazine scaffolds in a variety of biologically active compounds with applications as antibacterial, antifungal, anticancer, and antihypertensive agents. researchgate.netrjptonline.org Beyond pharmaceuticals, pyridazine derivatives are also significant in agriculture as herbicides and plant growth regulators, and in materials science for their fluorescent properties, which have potential applications in sensors and electroluminescent materials. researchgate.netresearchgate.net The recent FDA approvals of drugs like relugolix (B1679264) and deucravacitinib, which both contain a pyridazine ring, underscore the therapeutic relevance of this heterocyclic system. nih.gov
Research Context of Aminopyridazine Derivatives
Within the extensive family of pyridazine derivatives, aminopyridazines represent a particularly important subclass. The amino group, a key functional moiety, significantly influences the electronic properties and biological activity of the parent pyridazine ring. Aminopyridazine derivatives are widely investigated for their pharmacological potential and serve as crucial intermediates in the synthesis of more complex molecules. dovepress.commdpi.com Research has demonstrated that aminopyridazines can act as selective antagonists for receptors like GABA-A, highlighting their potential in the treatment of neurological conditions. dovepress.com The position of the amino group on the pyridazine ring, along with other substituents, allows for fine-tuning of the molecule's properties, making them versatile building blocks in drug discovery. nih.govnih.gov The development of novel aminopyridazine derivatives continues to be an active area of research, with studies focusing on their synthesis, structure-activity relationships (SAR), and potential applications in treating a range of diseases, including cancer and inflammatory disorders. nih.govnih.govbenthamscience.com
Overview of 3-Methylpyridazin-4-amine in Contemporary Chemical Research
This compound, also known as 4-amino-3-methylpyridazine, is a specific aminopyridazine derivative that has garnered attention in chemical research. Its structure, featuring a methyl group at the 3-position and an amino group at the 4-position of the pyridazine ring, provides a unique combination of steric and electronic features. This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic systems and targeted bioactive molecules. While extensive research on this compound itself is not as broad as for some other pyridazine derivatives, its role as a precursor highlights its importance. For instance, related structures like 3-amino-4-methylpyridine (B17607) are key intermediates in the synthesis of pharmaceuticals. chemicalbook.comgoogle.com The study of this compound and its derivatives contributes to the broader understanding of how substitution patterns on the pyridazine ring influence chemical reactivity and biological function.
Interactive Data Table: Physicochemical Properties of Pyridazine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Pyridazine | C4H4N2 | 80.09 | 289-80-5 |
| This compound | C5H7N3 | 109.13 | 90568-13-1 |
| 4-Aminopyridazine | C4H5N3 | 95.10 | 20744-39-2 |
| 3-Methylpyridine | C6H7N | 93.13 | 108-99-6 |
| 4-Aminopyridine (B3432731) | C5H6N2 | 94.12 | 504-24-5 |
| 3-Amino-4-methylpyridine | C6H8N2 | 108.14 | 3430-27-1 |
| 3-Methylpyridin-4-amine | C6H8N2 | 108.14 | 1990-90-5 |
Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridazin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-5(6)2-3-7-8-4/h2-3H,1H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCCKHKTRIBJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methylpyridazin 4 Amine and Its Derivatives
Direct Synthetic Routes to Substituted Pyridazines
Direct synthetic strategies for obtaining the 3-methylpyridazin-4-amine scaffold can be broadly categorized into two main approaches: the formation of the pyridazine (B1198779) ring from open-chain compounds and the subsequent or simultaneous introduction of the required functional groups, and the modification of a pre-formed pyridazine ring.
Ring Closure Reactions Utilizing Acyclic Precursors
The construction of the pyridazine ring is often accomplished through the condensation of 1,4-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) or its derivatives. For the synthesis of this compound, a plausible route involves the use of a suitably substituted acyclic precursor that can cyclize to form the 3-methylpyridazin-4-one intermediate.
A key intermediate in the synthesis of this compound is 3-methylpyridazin-4-one. This can be synthesized through the cyclization of appropriate acyclic precursors. For instance, the reaction of a 2-methyl-3-oxobutanoic acid derivative with hydrazine hydrate (B1144303) would be a potential method to construct the 3-methylpyridazin-4-one ring system. The general principle of this reaction is outlined below:
| Precursor Type | Reagent | Product |
| 1,4-Dicarbonyl Compound | Hydrazine Hydrate | Dihydropyridazine |
| γ-Keto Acid | Hydrazine Hydrate | Pyridazinone |
| Mucochloric Acid | Hydrazine Derivative | Substituted Pyridazinone |
Following the formation of the pyridazinone, subsequent chemical transformations are required to introduce the amine functionality at the 4-position.
Functionalization of Existing Pyridazine Nuclei
An alternative and widely used approach is the functionalization of a pre-existing pyridazine ring. This strategy often involves the synthesis of a pyridazine core with leaving groups at key positions, which can then be displaced by other functional groups.
A common pathway to this compound involves the synthesis of a 4-chloropyridazine (B92835) intermediate. For example, 3-methylpyridazin-4-one can be converted to 3-methyl-4-chloropyridazine using a chlorinating agent such as phosphorus oxychloride (POCl₃). This transformation is a crucial step as the chlorine atom at the 4-position is a good leaving group, susceptible to nucleophilic substitution.
The subsequent amination of 3-methyl-4-chloropyridazine can be achieved by reacting it with an ammonia (B1221849) source, such as ammonia gas, aqueous ammonia, or an ammonium (B1175870) salt, often under elevated temperature and pressure. This nucleophilic aromatic substitution (SNAr) reaction directly yields this compound.
Table 1: Key Intermediates and Reagents in the Functionalization of Pyridazine Nuclei
| Starting Material | Reagent | Intermediate | Subsequent Reagent | Final Product |
| 3-Methylpyridazin-4-one | POCl₃ | 3-Methyl-4-chloropyridazine | NH₃ | This compound |
| 3-Methyl-4-nitropyridazine | Reducing Agent (e.g., H₂/Pd-C) | This compound | - | This compound |
Advanced Catalytic Approaches in Pyridazine Synthesis
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyridazines and their derivatives has also benefited from the development of advanced catalytic systems, including both metal-mediated and metal-free approaches.
Metal-Mediated Coupling Methodologies for Pyridazines
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.com In the context of pyridazine synthesis, these methods are particularly useful for the introduction of substituents onto the pyridazine ring.
For instance, a pre-functionalized pyridazine, such as a chloropyridazine derivative, can undergo various palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions to introduce a wide range of functional groups. While not a direct synthesis of the amine group in this compound from a non-aminated precursor, the Buchwald-Hartwig amination could be employed to couple an amine with a 4-halopyridazine derivative.
Nickel-phosphine complexes have also been shown to be effective catalysts for the alkylation and arylation of chloropyridazines via cross-coupling with Grignard reagents. amanote.com
Table 2: Examples of Metal-Mediated Reactions on Pyridazine Scaffolds
| Reaction Type | Catalyst | Substrates | Product Type |
| Suzuki Coupling | Pd(PPh₃)₄ | Halopyridazine, Boronic Acid | Aryl/Alkyl-pyridazine |
| Buchwald-Hartwig Amination | Pd Catalyst, Ligand | Halopyridazine, Amine | Aminopyridazine |
| Negishi Coupling | Ni or Pd Catalyst | Halopyridazine, Organozinc Reagent | Alkyl/Aryl-pyridazine |
Metal-Free Catalysis in Pyridazine Annulation
In recent years, there has been a growing interest in the development of metal-free catalytic systems to avoid the cost and potential toxicity of transition metals. rsc.org Several metal-free approaches for the synthesis of pyridazine derivatives have been reported.
These methods often rely on the use of organocatalysts or iodine-mediated reactions to promote the desired transformations. For example, [4+2] cycloaddition reactions between 1,2-diaza-1,3-dienes and various dienophiles can be catalyzed by Brønsted or Lewis acids in a metal-free manner to construct the pyridazine ring.
Furthermore, inverse-electron-demand Diels-Alder reactions of tetrazines with alkynyl sulfides have been shown to be a regioselective and metal-free route to trisubstituted pyridazines. rsc.org While these methods may not directly yield this compound, they provide access to a diverse range of substituted pyridazines that could potentially be converted to the target molecule.
Radiochemical Synthesis of Labeled Analogs
The synthesis of radiolabeled compounds is crucial for their use in various research applications, including in vivo imaging techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), into the structure of this compound would enable its use as a PET tracer.
The radiosynthesis of aminopyridazine derivatives can be challenging due to the short half-lives of the isotopes and the need for rapid and efficient reaction conditions. A common strategy for the radiosynthesis of amino-heterocycles involves a two-step "minimalist" approach. rsc.org For example, a precursor molecule, such as a bromo- or nitro-substituted pyridazine, can be first radiofluorinated with [¹⁸F]fluoride. The resulting radiolabeled intermediate is then subjected to a rapid amination reaction, often using a palladium-catalyzed process, to yield the desired radiolabeled aminopyridazine. rsc.org
The development of PET tracers based on the 4-aminopyridine (B3432731) scaffold has been an active area of research, with [¹⁸F]3-fluoro-4-aminopyridine showing promise for imaging demyelinated axons. snmjournals.org Similar strategies could be adapted for the radiosynthesis of ¹⁸F- or ¹¹C-labeled analogs of this compound for PET imaging applications.
Isotopic Labeling Strategies for Pyridazine Amines
Isotopic labeling is a critical technique used to trace the journey of molecules through chemical reactions or biological pathways. wikipedia.org This is achieved by replacing one or more atoms of a molecule with its isotope, which has a different number of neutrons. wikipedia.org For pyridazine amines, such as this compound, isotopic labeling can provide valuable insights into their metabolic fate, receptor binding, and reaction mechanisms. Common isotopes used in drug development include stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as well as radioisotopes like tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). chemicalsknowledgehub.com
The introduction of isotopes can be accomplished through two primary strategies: de novo synthesis, where the labeled molecule is built from smaller, isotopically enriched precursors, or late-stage isotopic exchange, where the isotope is incorporated into the fully formed molecule. chemrxiv.org Late-stage exchange is often preferred as it allows for the direct conversion of complex molecules into their valuable isotopologues without requiring a completely new synthetic route. acs.org
While specific studies detailing the isotopic labeling of this compound are not prevalent in the reviewed literature, strategies developed for analogous nitrogen-containing heterocycles, particularly pyridines and other azines, offer a clear blueprint for potential labeling approaches. chemistryviews.orgnih.gov The pyridazine ring presents unique challenges and opportunities for labeling due to its physicochemical properties, including its dual hydrogen-bonding capacity. nih.gov
Nitrogen-15 (¹⁵N) Labeling:
Incorporating ¹⁵N into the pyridazine ring is a powerful tool for metabolic and mechanistic studies. A general approach for the ¹⁵N-labeling of pyridines, which could be adapted for pyridazines, involves a ring-opening and ring-closing strategy. nih.govchemrxiv.org This method utilizes commercially available ¹⁵NH₄Cl as the nitrogen source. nih.gov The process can achieve high levels of isotope incorporation (often >95%) and is compatible with a range of functional groups, making it suitable for late-stage labeling of complex molecules. chemrxiv.orgnih.gov Another innovative method for labeling azines (a class of heterocycles that includes pyridazine) with ¹⁵N is based on an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism. chemistryviews.org This technique uses a specifically designed reagent, ¹⁵N-2,4,6-trimethoxybenzylamine, to exchange a ring nitrogen atom for a ¹⁵N atom, achieving high enrichment in compounds like pyridines and isoquinolines. chemistryviews.org
Carbon-11 (¹¹C) and Carbon-13 (¹³C) Labeling:
Carbon isotopes are frequently used in pharmaceutical research, particularly for positron emission tomography (PET) imaging ([¹¹C]) and nuclear magnetic resonance (NMR) spectroscopy ([¹³C]). nih.govrsc.org For compounds like this compound, the methyl group is a prime target for carbon isotope labeling. A common strategy for ¹¹C-labeling is through ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov Palladium-mediated cross-coupling reactions, such as the Stille reaction, have been successfully employed to form C–[¹¹C] bonds directly on heterocyclic rings, even in the presence of sensitive functional groups like a free amino group. nih.gov For stable ¹³C labeling, versatile synthetic routes have been developed to produce ¹³C methyl-labeled amino acids, which can then be incorporated into larger molecules. rsc.org These methods demonstrate the feasibility of introducing carbon isotopes into specific positions of complex organic molecules. rsc.org
Deuterium (²H) Labeling:
Deuterium labeling is widely used to study metabolic pathways and can enhance a drug's metabolic stability, a concept known as the kinetic isotope effect. acs.org Hydrogen isotope exchange (HIE) is a common method for introducing deuterium. nih.gov For pyridine (B92270) derivatives, various methods exist for selective deuteration. For instance, the reactivity of Zincke imine intermediates, used in ¹⁵N-labeling, also allows for the deuteration of the C3- and C5-positions of the pyridine ring. chemrxiv.orgchemrxiv.org Such strategies could potentially be adapted to deuterate specific positions on the pyridazine ring. Introducing deuterium can be particularly useful in absorption, distribution, metabolism, and excretion (ADME) studies. chemicalsknowledgehub.comacs.org
The following table summarizes various isotopic labeling strategies applicable to nitrogen-containing heterocycles, which could foreseeably be applied to pyridazine amines.
| Isotope | Labeling Method | Precursor/Reagent Example | Target Molecule Class | Key Findings & Applications |
| ¹⁵N | Ring-opening/Ring-closure via Zincke Imine | ¹⁵NH₄Cl | Pyridines | >95% isotope incorporation; suitable for late-stage labeling of complex pharmaceuticals. chemrxiv.orgnih.gov |
| ¹⁵N | ANRORC Mechanism | ¹⁵N-2,4,6-trimethoxybenzylamine | Azines (Pyridines, Isoquinolines) | High ¹⁵N enrichment (yields 33–92%); nitrogen atom is exchanged in the ring. chemistryviews.org |
| ¹¹C | Pd(0)–Cu(I) Comediated Cross-Coupling (Stille) | [¹¹C]Methyl Iodide | Aminopyridines | Rapid, one-pot synthesis for PET tracers; tolerates free amino groups. nih.gov |
| ¹³C | De novo Synthesis via C(sp³)–H functionalization | ¹³C-labeled precursors | Amino Acids | High-yielding routes for specifically labeled building blocks for NMR studies. rsc.org |
| ²H | Hydrogen Isotope Exchange (HIE) | D₂O | Pyridines, Diazines | Can modify ADME properties of drugs; used as internal standards in mass spectrometry. acs.orgresearchgate.net |
| ²H | Deuteration via Zincke Imine Intermediate | Deuterated solvents/reagents | Pyridines | Allows for deuteration at specific ring positions (C3, C5). chemrxiv.org |
Reactivity and Chemical Transformations of 3 Methylpyridazin 4 Amine
Nucleophilic Reactivity of the Amine Moiety
The amine group at the 4-position of 3-Methylpyridazin-4-amine is a primary nucleophilic center. Its reactivity is influenced by the electronic properties of the pyridazine (B1198779) ring. The two adjacent nitrogen atoms in the ring exert a strong electron-withdrawing inductive effect, which tends to decrease the electron density on the exocyclic amine group, thereby reducing its basicity and nucleophilicity compared to aniline. Despite this, the amine moiety readily participates in a variety of nucleophilic substitution and condensation reactions.
Common reactions involving the amine group include:
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. These reactions are fundamental for installing protecting groups or for synthesizing more complex molecular architectures.
Alkylation: The amine can be alkylated by alkyl halides. However, these reactions can be difficult to control, often leading to over-alkylation and mixtures of primary, secondary, and tertiary amines.
Condensation Reactions: The amine can react with carbonyl compounds to form imines (Schiff bases), which are versatile intermediates in organic synthesis. For instance, aminopyridazine derivatives are known to condense with β-ketoesters or similar reagents to form fused heterocyclic systems. semanticscholar.org A notable example is the reaction of 3-aminopyridazines with reagents like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate to yield fused pyrimido[1,2-b]pyridazine structures. semanticscholar.org
| Reaction Type | Reagent Class | Product Type | Significance |
|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides | Amides | Synthesis of stable derivatives, protecting group introduction |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Functional group interconversion, potential for over-alkylation |
| Condensation | Aldehydes, Ketones, β-dicarbonyls | Imines, Fused Heterocycles | Formation of key synthetic intermediates and complex ring systems semanticscholar.org |
Electrophilic Aromatic Substitution on the Pyridazine Ring
Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally challenging. The presence of two electronegative nitrogen atoms makes the ring highly electron-deficient, or π-deficient, which deactivates it towards attack by electrophiles. researchgate.netpearson.com This deactivation is significantly more pronounced than in pyridine (B92270). wikipedia.org
While the amine group at C-4 is a strong activating group and an ortho-, para-director, its activating effect may not be sufficient to overcome the strong deactivation by the two ring nitrogens. wikipedia.org If a reaction were to occur, it would likely require harsh conditions. The directing influence of the amine group would favor substitution at the C-5 position (ortho to the amine). However, the literature contains few, if any, examples of direct EAS on this specific substrate, suggesting that such transformations are not synthetically favorable. researchgate.net Alternative strategies, such as activating the ring via N-oxidation, may be necessary to facilitate electrophilic attack. wikipedia.orgyoutube.com
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can target several sites within the molecule, although specific studies on this compound are limited.
Oxidation:
N-Oxidation: The ring nitrogen atoms are susceptible to oxidation by peroxy acids (e.g., m-CPBA) to form pyridazine N-oxides. amanote.com This transformation can alter the electronic properties of the ring, potentially making it more amenable to certain substitution reactions. wikipedia.org
Amine Oxidation: The exocyclic amine group can be oxidized, although this often requires specific reagents to avoid complex side reactions. Kinetic studies on the oxidation of similar aminopyridines suggest a mechanism involving nucleophilic attack of the amino nitrogen on the peroxy acid. researchgate.net
Methyl Group Oxidation: The methyl group at C-3 could potentially be oxidized to a hydroxymethyl or carboxyl group under strong oxidizing conditions, similar to the side-chain oxidation of other methyl-substituted heterocycles.
Reduction:
Ring Reduction: The pyridazine ring is resistant to reduction but can be hydrogenated under forcing conditions using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), which would lead to a non-aromatic piperidazine derivative.
Dehalogenation: If halogen substituents are present on the ring, they can often be selectively removed via catalytic hydrogenation, a common transformation in pyridazine chemistry.
Transition Metal-Catalyzed Functionalization Reactions
Modern synthetic methods offer powerful alternatives to classical reactions. Transition metal-catalyzed C-H functionalization has emerged as a key strategy for modifying heterocyclic cores. beilstein-journals.orgthieme-connect.com In the context of this compound, both the ring nitrogens and the exocyclic amine group can act as directing groups, guiding a metal catalyst to activate and functionalize a specific C-H bond.
Potential transformations include:
C-H Arylation/Alkenylation: Palladium, rhodium, or ruthenium catalysts could potentially mediate the coupling of the pyridazine core with aryl or vinyl halides/pseudohalides. The directing group would likely favor functionalization at the C-5 position.
C-H Alkylation: Similar catalytic systems can be employed to introduce alkyl groups.
While this is a promising area, specific applications of these methods to this compound are not yet widely reported. However, extensive research on the C-H functionalization of related heterocycles like pyridines, pyrazines, and imidazo[1,2-b]pyridazines suggests that such strategies are feasible. thieme-connect.comutwente.nlrsc.orgresearchgate.net
Derivatization Strategies for Analytical and Synthetic Purposes
For analytical purposes, such as in high-performance liquid chromatography (HPLC) or mass spectrometry (MS), derivatization of the primary amine in this compound is a common strategy. This process involves reacting the amine with a specific reagent to attach a tag that enhances its detectability or improves its chromatographic properties.
Key goals of derivatization include:
Introducing a Chromophore or Fluorophore: Attaching a group that absorbs UV-Vis light or fluoresces allows for highly sensitive detection.
Improving Ionization Efficiency: For mass spectrometry, derivatization can improve the compound's ability to form ions, leading to stronger signals.
Enhancing Chromatographic Separation: Modifying the polarity and size of the molecule can improve peak shape and resolution during separation.
| Derivatizing Reagent | Abbreviation | Purpose | Detection Method |
|---|---|---|---|
| Dansyl chloride | - | Fluorescence labeling | HPLC-Fluorescence, LC-MS |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl | Fluorescence labeling | HPLC-Fluorescence, LC-MS |
| o-Phthalaldehyde | OPA | Fluorescence labeling (with a thiol) | HPLC-Fluorescence |
| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | Fluorescence labeling | HPLC-Fluorescence |
The 3-aminopyridazine (B1208633) scaffold is a valuable building block for the synthesis of more complex, fused heterocyclic systems. One of the most well-documented transformations is its conversion into pyrimido[1,2-b]pyridazines and subsequently into 1,2,3-triazoles. semanticscholar.org
This synthetic sequence proceeds through several key steps:
Condensation: 3-Aminopyridazine derivatives react with compounds like methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate in refluxing acetic acid to form a 3-(benzyloxycarbonyl)amino-4-oxo-4H-pyrimido[1,2-b]pyridazine. semanticscholar.org
Deprotection: The benzyloxycarbonyl protecting group on the amine is removed, typically using HBr in acetic acid, to yield the corresponding 3-amino-4-oxo-4H-pyrimido[1,2-b]pyridazine. semanticscholar.org
Diazotization: The newly exposed primary amine is then treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic solution) to form a stable diazonium salt, such as a tetrafluoroborate (B81430) salt. semanticscholar.orgsci-hub.seorganic-chemistry.orgbyjus.com
Ring-Switching Transformation: Heating the resulting diazonium salt in a primary alcohol (e.g., methanol, ethanol) induces a "ring-switching" rearrangement. This transformation results in the formation of alkyl 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole-4-carboxylates. semanticscholar.org This unique reaction provides a pathway from a pyridazine-based fused system to a pyridazine-substituted triazole system.
This sequence highlights the synthetic utility of the aminopyridazine moiety in creating diverse heterocyclic structures through controlled chemical transformations. semanticscholar.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The ¹H NMR spectrum of 3-Methylpyridazin-4-amine is expected to show distinct signals for the methyl, amino, and pyridazine (B1198779) ring protons.
The anticipated chemical shifts (δ) in parts per million (ppm) are as follows:
A singlet for the methyl group (CH₃) protons.
A broad singlet for the amine (NH₂) protons, the chemical shift of which can be concentration and solvent dependent.
Two signals corresponding to the protons on the pyridazine ring.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ | ~2.0-2.5 | Singlet (s) |
| NH₂ | Variable (broad) | Singlet (s, br) |
| Pyridazine-H | ~6.5-8.5 | Doublet (d) |
| Pyridazine-H | ~6.5-8.5 | Doublet (d) |
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.
Expected chemical shifts for the carbon atoms are:
The methyl carbon (CH₃) is expected to appear in the aliphatic region.
The carbon atoms of the pyridazine ring will resonate in the aromatic region, with the carbon atom attached to the amino group and the methyl group showing distinct shifts.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ | ~15-25 |
| Pyridazine-C | ~110-160 |
| Pyridazine-C | ~110-160 |
| Pyridazine-C-NH₂ | ~140-160 |
| Pyridazine-C-CH₃ | ~140-160 |
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons on the pyridazine ring, helping to definitively assign their positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would allow for the assignment of the protonated carbons in the pyridazine ring and the methyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of this compound is expected to display characteristic absorption bands for the amine and aromatic functionalities. orgchemboulder.com
Key expected vibrational frequencies include:
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to symmetric and asymmetric stretching vibrations. orgchemboulder.com
C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively.
N-H bending: The scissoring vibration of the primary amine group is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com
C=C and C=N stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
C-N stretching: The stretching vibration of the aromatic carbon-nitrogen bond is anticipated in the 1250-1335 cm⁻¹ range. orgchemboulder.com
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-2960 |
| N-H (Amine) | Bending | 1580-1650 |
| C=C, C=N (Aromatic Ring) | Stretching | 1400-1600 |
| C-N (Aromatic Amine) | Stretching | 1250-1335 |
Raman spectroscopy provides complementary information to IR spectroscopy. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability.
For this compound, the following Raman signals would be expected:
Symmetric vibrations of the pyridazine ring are expected to show strong Raman scattering.
The C-H and N-H stretching vibrations will also be present, though often weaker than in the IR spectrum.
The methyl group deformations should also be observable.
Due to the lack of readily available experimental Raman data, a detailed analysis is not possible. However, the technique would be a valuable tool for a comprehensive vibrational analysis of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The pyridazine ring, being an aromatic and heteroatomic system, is expected to exhibit characteristic absorptions in the UV region.
The absorption spectrum of pyridazine derivatives is influenced by π → π* and n → π* electronic transitions. The presence of an amino (-NH₂) group and a methyl (-CH₃) group on the pyridazine ring would likely cause shifts in the absorption maxima (λmax) compared to the unsubstituted pyridazine. The amino group, acting as an auxochrome, would be expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths. The solvent used for analysis also plays a crucial role, as polar solvents can interact with the molecule and affect the energy of the electronic transitions. For definitive analysis, experimental data for this compound would be required.
Table 1: Hypothetical UV-Vis Spectral Data for this compound
| Transition | Expected λmax Range (nm) | Solvent |
|---|---|---|
| n → π* | 300 - 350 | Non-polar |
| π → π* | 250 - 300 | Polar/Non-polar |
Note: This table is illustrative and not based on experimental data for the specific compound.
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₅H₇N₃), the molecular weight is approximately 109.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z of 109.
The fragmentation pattern is key to structural elucidation. For amines, a common fragmentation is the alpha-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. Aromatic amines often exhibit a strong molecular ion peak due to the stability of the aromatic ring. Fragmentation of the pyridazine ring itself would also lead to a series of characteristic daughter ions. Common fragmentation pathways for pyridazine derivatives can include the loss of N₂, HCN, or methyl radicals. Without experimental data, the precise fragmentation pattern and the relative abundance of the fragments for this compound remain speculative.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 109 | [C₅H₇N₃]⁺ | Molecular Ion (M⁺) |
| 108 | [C₅H₆N₃]⁺ | Loss of H radical |
| 94 | [C₄H₄N₃]⁺ | Loss of CH₃ radical |
| 82 | [C₅H₆N]⁺ | Loss of HCN |
Note: This table represents potential fragmentation pathways and is not derived from experimental spectra.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic structure can be determined. Key data obtained from such an analysis would include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). While crystal structures for numerous substituted pyridazine derivatives have been reported, a search of crystallographic databases did not yield a structure for this compound.
Table 3: Required Parameters from a Hypothetical X-ray Crystallography Study of this compound
| Parameter | Description |
|---|---|
| Crystal System | The symmetry of the unit cell (e.g., triclinic, monoclinic). |
| Space Group | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) |
| Z | Number of molecules per unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Angles between adjacent bonds. |
Note: This table lists the type of data that would be obtained from an X-ray crystallography experiment.
Absence of Published Computational Research on this compound
Following a comprehensive search for computational and quantum mechanical studies specifically focused on the chemical compound this compound, it has been determined that there is a notable absence of published research data required to construct the requested article. The search included queries for Density Functional Theory (DFT) calculations, ab initio methods, and simulated spectroscopic properties (NMR, IR, UV-Vis) pertaining directly to this molecule.
While information on related compounds, such as pyridine (B92270) and other pyridazine derivatives, is available, the strict requirement to focus solely on this compound cannot be met. A record for the hydrochloride salt of the compound exists, which confirms its basic structural information; however, this record also indicates a lack of associated literature data.
The user's instructions demand a detailed, data-rich article structured around specific computational chemistry topics, including electronic structure, Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP) maps, reactivity descriptors, and spectroscopic simulations, complete with data tables. Without access to peer-reviewed studies that have performed these specific analyses on this compound, generating an article that is scientifically accurate and fulfills the detailed requirements of the prompt is not possible.
Therefore, the requested article cannot be provided at this time due to the lack of available scientific literature on the specific computational chemistry of this compound.
Computational Chemistry and Quantum Mechanical Investigations
Conformational Analysis and Tautomerism Studies
Computational and quantum mechanical studies are essential for understanding the structural and electronic properties of heterocyclic compounds like 3-Methylpyridazin-4-amine. These investigations provide insights into the molecule's preferred shapes (conformations) and the potential for it to exist in different isomeric forms (tautomers) through proton migration. However, a detailed review of the scientific literature reveals a notable absence of specific computational studies focused on the conformational analysis and tautomerism of this compound.
While extensive research exists for structurally related molecules, such as aminopyridines and other substituted pyridazines, these findings cannot be directly extrapolated to this compound due to the unique electronic and steric influences of its specific substituent arrangement. For instance, computational studies on aminopyridines have detailed the energy barriers to the rotation of the amino group and the relative stabilities of different tautomeric forms. nih.govresearchgate.netnih.gov These studies often employ Density Functional Theory (DFT) and other advanced computational methods to calculate properties like rotational energy barriers and the relative energies of different tautomers. nih.govresearchgate.net
The conformational landscape of this compound would be determined by the rotation of the amino and methyl groups relative to the pyridazine (B1198779) ring. A comprehensive conformational analysis would involve mapping the potential energy surface as a function of the dihedral angles defining these rotations to identify the most stable conformers and the energy barriers separating them.
Similarly, an investigation into the tautomerism of this compound would explore the relative stabilities of different isomers. This would primarily involve the prototropic tautomerism between the amino form (this compound) and its corresponding imino tautomers, where a proton migrates from the exocyclic amino group to one of the ring nitrogen atoms. The relative energies of these tautomers would dictate their equilibrium populations.
Although the principles and methodologies for such studies are well-established, the specific application to this compound has not been reported in the available scientific literature. Consequently, there is no specific data to present in the form of tables detailing conformational energies or tautomeric stability for this particular compound. The scientific community would benefit from future computational research in this area to fully characterize the molecular properties of this compound.
Structure Molecular Interaction Relationships
Correlating Structural Modulations with Ligand Binding Characteristics
The binding affinity of a ligand to its target is highly dependent on its structural features. Modifications to the 3-methylpyridazin-4-amine scaffold can significantly alter its binding characteristics by changing its size, shape, and electronic distribution. Research into related 4-amino pyridazinone scaffolds as inhibitors for Fatty Acid-Binding Protein 4 (FABP4) illustrates this principle effectively.
In one study, a series of 4-amino- and 4-ureido-pyridazinone derivatives were synthesized and evaluated for their FABP4 inhibitory activity. The structural optimization of this series led to the identification of several analogs with improved inhibitory activity, demonstrating a clear structure-activity relationship (SAR). researchgate.net For example, modifications at various positions on the pyridazinone core and its substituents resulted in compounds with IC50 values in the low micromolar range. The data indicates that specific substitutions are crucial for potent inhibition, highlighting the sensitivity of the ligand-protein interaction to small structural changes. researchgate.net
Detailed findings from the optimization of these FABP4 inhibitors show how different functional groups impact binding affinity. researchgate.net The introduction of various substituents allowed for a systematic exploration of the chemical space around the pyridazine (B1198779) core, leading to compounds with enhanced potency.
Table 1: FABP4 Inhibitory Activity of Selected Pyridazinone Analogs
| Compound ID | Modification | IC50 (µM) |
|---|---|---|
| 3e | N/A | Low micromolar range |
| 11a | Pyridazine instead of pyridazinone | Low micromolar range |
| 14c | N/A | Low micromolar range |
| 14e | N/A | 1.57 |
Data sourced from a study on the optimization of 4-amino-pyridazin-3(2H)-one scaffolds as FABP4 inhibitors. researchgate.net
This SAR analysis is a fundamental aspect of medicinal chemistry, where the goal is to systematically modify a lead compound to achieve higher affinity and selectivity for its biological target. mdpi.comresearchgate.net
Computational Modeling of Molecular Recognition and Interactions
Computational modeling is an indispensable tool for understanding and predicting how ligands like this compound and its derivatives interact with biological macromolecules. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energies and predict the potency of inhibitors. researchgate.net
In the development of FABP4 inhibitors based on the 4-amino pyridazinone scaffold, computational methods were used in a two-step molecular design process. This involved an initial scaffold hopping analysis followed by scoring the potential compounds using MM/PBSA calculations to select the most promising candidates for synthesis and in vitro testing. Advanced modeling and in silico absorption, distribution, metabolism, and excretion (ADME) calculations can further suggest which candidates are suitable for more advanced studies. researchgate.net
Molecular dynamics simulations offer deeper insights into the stability of ligand-protein complexes and can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. nih.gov For instance, simulations of inhibitors bound to human CD73, a different target, revealed conformational changes in the protein's ribose ring and identified specific amino acid residues responsible for stabilizing the inhibitor in the binding pocket. nih.gov Such computational approaches are crucial for rational drug design, allowing researchers to visualize and analyze molecular recognition at an atomic level, thereby guiding the design of new molecules with improved interaction profiles. researchgate.net
Design Principles for Pyridazine-Based Chemical Probes
Chemical probes are small molecules used to study biological systems. researchgate.net The design of effective probes based on the pyridazine scaffold follows several key principles. researchgate.netrsc.org The foremost principle is target selectivity, ensuring the probe interacts specifically with the intended biological target to avoid off-target effects. researchgate.net
Other critical characteristics for an effective chemical probe include:
High Affinity: The probe must bind to its target with sufficient strength to allow for detection and study. researchgate.net
Bioactivity: The probe should elicit a measurable biological response upon binding to its target. researchgate.net
Cell Permeability and Solubility: For intracellular targets, the probe must be able to cross the cell membrane and remain soluble in the aqueous cellular environment. researchgate.net
The pyridazine core can be functionalized to incorporate reporter groups, such as fluorophores, without compromising its binding characteristics. The design of such probes often involves strategies to modulate the fluorescence properties upon binding, for example, through mechanisms like energy transfer or internal conversion. rsc.orgmdpi.com These design principles ensure the development of pyridazine-based probes that are both effective and reliable tools for chemical biology research. researchgate.net
Scaffold Modification and Bioisosteric Strategies for Enhanced Interactions
Scaffold modification and bioisosteric replacement are powerful strategies in medicinal chemistry to optimize the properties of a lead compound. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a chemically different scaffold that preserves the original orientation of key binding groups. researchgate.net This can lead to novel chemical entities with improved properties, such as enhanced potency or better pharmacokinetic profiles. researchgate.net
A prominent example is the development of 4-amino pyridazinone-based FABP4 inhibitors, which originated from a bioisosteric replacement and scaffold hopping approach. researchgate.net The initial lead compound contained a pyrimidine (B1678525) core. Researchers replaced this core with the 4-amino pyridazinone scaffold to develop a new series of inhibitors with low micromolar activities.
Bioisosterism refers to the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, leading to a similar biological response. nih.gov This strategy can be used to improve a molecule's metabolic stability, permeability, or binding affinity. nih.gov For example, heterocycles like oxadiazoles (B1248032) or triazoles are often used as bioisosteres for amide bonds to improve pharmacokinetic properties while maintaining or improving potency. nih.gov Applying these strategies to the this compound scaffold allows for the systematic fine-tuning of its molecular interactions, providing a rational path to compounds with superior biological and therapeutic profiles. researchgate.net
Applications of 3 Methylpyridazin 4 Amine As a Synthetic Building Block
Intermediate in Heterocyclic Compound Synthesis
The aminopyridazine core is a well-established scaffold for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. 3-Methylpyridazin-4-amine serves as a key starting material for a variety of annulation and cyclization reactions to build more complex, multi-ring structures.
The amino group provides a nucleophilic center that can react with a range of electrophiles, initiating cyclization cascades. For instance, aminopyridazines can be used to synthesize fused pyrimidine (B1678525) systems. The reaction of aminopyridazine derivatives with compounds containing 1,3-dielectrophilic sites leads to the formation of pyrimido[4,5-c]pyridazine (B13102040) skeletons. researchgate.net Similarly, reaction with α,β-unsaturated systems can lead to fused pyridines. mdpi.com
One common strategy involves the reaction of an aminopyridazine with a bifunctional molecule, leading to a fused ring. For example, the reaction of 3-amino-4-pyridazinecarbonitrile with various reagents can yield a range of c-annelated pyridazines, such as frontiersin.orgresearchgate.netrsc.orgtriazolo[1′,5′:1,6]pyrimido[4,5-c]pyridazines and pyrido[2,3-c]pyridazines. researchgate.net While the starting material is a substituted aminopyridazine, the underlying reactivity demonstrates the synthetic potential inherent in the this compound structure.
Another important class of heterocycles derived from aminopyridazines are triazolopyridazines. These are typically formed by constructing a triazole ring onto the pyridazine (B1198779) core. This can be achieved through various synthetic routes, often involving the diazotization of the amino group followed by cyclization, or by reacting the aminopyridazine with reagents that provide the remaining atoms for the triazole ring. nih.govresearchgate.net The resulting fused systems are of significant interest due to their biological activities.
The following table summarizes representative transformations where an aminopyridazine core is utilized to build fused heterocyclic systems.
| Starting Material Type | Reagent | Fused Heterocycle Formed | Reference |
| Aminopyridazine derivative | 1,3-Dicarbonyl compound | Pyrimido[4,5-c]pyridazine | researchgate.net |
| Enaminone from pyridazinone | Heterocyclic amine (e.g., 3-amino-1,2,4-triazole) | Azolo[1,5-a]pyrimidine | mdpi.com |
| 3-Amino-4-pyridazinecarbonitrile | Formamide | Pyrimido[4,5-c]pyridazine | researchgate.net |
| 3-Amino-4-pyridazinecarbonitrile | Guanidine | Pyrimido[4,5-c]pyridazine | researchgate.net |
| 3-Aminopyridazine (B1208633) | α-Haloketone | Imidazo[1,2-b]pyridazine | nih.gov |
Precursor for Advanced Organic Materials
The pyridazine moiety is increasingly being incorporated into the design of advanced organic materials due to its specific electronic properties. The two adjacent nitrogen atoms make the pyridazine ring electron-deficient, a desirable characteristic for components in optoelectronic devices. frontiersin.org this compound can serve as a foundational building block for such materials.
Pyridazine-based compounds have been successfully employed as emitters in organic light-emitting diodes (OLEDs). frontiersin.org Specifically, they have been used to create molecules that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light in OLEDs. frontiersin.org The electron-accepting nature of the pyridazine ring is crucial for designing these donor-acceptor type TADF molecules. frontiersin.org Furthermore, pyridazine ligands have been incorporated into platinum(II) complexes to create efficient orange-emitting phosphorescent OLEDs. rsc.org
The amino group on this compound provides a convenient handle for incorporating the pyridazine unit into larger molecular structures, such as polymers or complex dyes. The synthesis of azo dyes, for instance, typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich partner. ajol.infobritannica.com this compound can function as the amine component in such syntheses, leading to dyes with the pyridazine core integrated into the chromophore. These dyes could have applications not only in textiles but also as functional colorants in other technologies. researchgate.netnih.gov
The table below highlights the application of pyridazine-containing compounds in the field of organic materials.
| Material Class | Specific Application | Role of Pyridazine Moiety | Key Finding | Reference |
| TADF Emitters | Organic Light-Emitting Diodes (OLEDs) | Electron-accepting unit | Achieved high reverse intersystem crossing rates and fast delayed fluorescence. | frontiersin.org |
| Platinum(II) Complexes | Organic Light-Emitting Diodes (OLEDs) | Ligand framework | Resulted in highly efficient orange emission with narrow bandwidth. | rsc.org |
| Azo Dyes | Colorants | Core of chromophore | The amino group allows for diazotization and coupling to form colored compounds. | ajol.info |
| Host Materials | Phosphorescent OLEDs | Component of bipolar host molecule | Pyridazine derivatives can be used as hosts for phosphorescent emitters. | frontiersin.orgmdpi.com |
Utilization in Scaffold Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy aimed at producing collections of structurally diverse small molecules to explore broad areas of chemical space, often for the discovery of new biologically active compounds. cam.ac.uknih.gov The pyridazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of providing ligands for more than one type of biological target. researchgate.netnih.gov Consequently, it is an attractive core for the construction of compound libraries using DOS principles.
This compound is well-suited for DOS due to its multiple points for diversification. The core structure has several "vectors" where different substituents can be introduced to create a library of analogues:
The Amino Group: The primary amine at the 4-position can be acylated, alkylated, or used in multicomponent reactions to introduce a wide variety of substituents. researchgate.netmdpi.com
The Methyl Group: The methyl group at the 3-position can potentially be functionalized, for example, through condensation reactions after activation.
The Ring Carbons: The unsubstituted carbon atoms on the pyridazine ring can be modified through reactions like C-H activation or electrophilic substitution, although the electron-deficient nature of the ring directs substitution to specific positions.
The Ring Nitrogens: The basicity of the ring nitrogens allows for quaternization or coordination to metal centers, further expanding the structural diversity.
The goal of DOS is to efficiently generate molecular complexity and populate chemical space with diverse three-dimensional structures. nih.gov By applying different reaction pathways to a common intermediate like this compound, libraries with significant scaffold diversity can be generated. For example, a modular synthesis approach allows for the preparation of pyridazine-based libraries where various side chains can be introduced through robust bond-forming reactions like cross-coupling. acs.org This strategy enables the systematic exploration of the structure-activity relationships of pyridazine-containing compounds. nih.gov The development of multicomponent reactions involving aminopyridine or aminopyridazine cores further streamlines the creation of diverse and complex heterocyclic structures in a single step. researchgate.netmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
